molecular formula C11H11FO3 B170440 5-(2-Fluorophenyl)-5-oxopentanoic acid CAS No. 199664-70-5

5-(2-Fluorophenyl)-5-oxopentanoic acid

Cat. No.: B170440
CAS No.: 199664-70-5
M. Wt: 210.2 g/mol
InChI Key: JLWPLUVEHPUZJI-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-5-oxopentanoic acid is an organic compound with a molecular formula of C11H11FO3. This compound features a fluorophenyl group attached to a pentanoic acid backbone, making it a member of the fluorinated aromatic carboxylic acids. The presence of the fluorine atom in the phenyl ring significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-5-oxopentanoic acid typically involves the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or tetrahydrofuran (THF)

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as:

    Catalytic Hydrogenation: Using platinum or palladium catalysts under high pressure and temperature.

    Continuous Flow Reactors: To ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: this compound can be oxidized to this compound.

    Reduction: Reduction can yield 5-(2-Fluorophenyl)-5-hydroxypentanoic acid or 5-(2-Fluorophenyl)-pentanoic acid.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, such as nitro, amino, or alkyl groups.

Scientific Research Applications

5-(2-Fluorophenyl)-5-oxopentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-5-oxopentanoic acid
  • 5-(2-Bromophenyl)-5-oxopentanoic acid
  • 5-(2-Methylphenyl)-5-oxopentanoic acid

Uniqueness

5-(2-Fluorophenyl)-5-oxopentanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its non-fluorinated analogs.

Properties

IUPAC Name

5-(2-fluorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWPLUVEHPUZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645341
Record name 5-(2-Fluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199664-70-5
Record name 5-(2-Fluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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